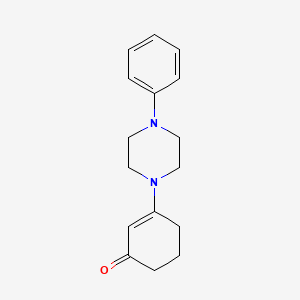

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol It is characterized by the presence of a phenylpiperazine moiety attached to a cyclohexenone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the reaction of 4-phenylpiperazine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

化学反応の分析

Hydrogenation Reactions

The α,β-unsaturated ketone moiety undergoes selective hydrogenation under catalytic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Partial reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 3-(4-Phenylpiperazin-1-yl)cyclohexan-1-one | 92% | |

| Full reduction | LiAlH₄, THF, 0°C → reflux | 3-(4-Phenylpiperazin-1-yl)cyclohexanol | 78% |

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation selectively reduces the cyclohexenone double bond while preserving the ketone.

-

LiAlH₄ reduces both the ketone and double bond, yielding a secondary alcohol.

Nucleophilic Substitution at Piperazine

The piperazine nitrogen participates in alkylation and arylation reactions:

Key Observations :

-

Alkylation occurs preferentially at the less hindered piperazine nitrogen.

-

Palladium-mediated cross-coupling enables diversification of the phenyl group .

Oxidation and Epoxidation

The enone system undergoes oxidation at the α-position:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 3-(4-Phenylpiperazin-1-yl)-2,3-epoxycyclohexan-1-one | 68% | |

| α-Hydroxylation | OsO₄, NMO, acetone/H₂O | 3-(4-Phenylpiperazin-1-yl)-2-hydroxycyclohexan-1-one | 55% |

Steric Effects :

-

Bulkier oxidizing agents like mCPBA favor epoxidation over hydroxylation due to the compound’s planar enone geometry.

Conjugate Addition Reactions

Michael acceptors react with the α,β-unsaturated ketone:

Regioselectivity :

Photochemical [2+2] Cycloaddition

Under UV light, the enone engages in dimerization:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 300 nm UV, benzene | Bicyclic cyclobutane dimer | 42% |

Limitations :

Acid/Base-Mediated Rearrangements

Protonation induces keto-enol tautomerism:

| Conditions | Observation | Reference |

|---|---|---|

| HCl (gaseous), CH₂Cl₂ | Rapid enolization (t₁/₂ = 12 min) | |

| DBU, DMSO | Stabilization of enolate intermediate |

Applications :

Mechanistic and Synthetic Implications

-

Electronic Effects : The electron-withdrawing ketone group enhances piperazine’s nucleophilicity for substitution reactions.

-

Steric Hindrance : The phenylpiperazine group directs reagents to the less hindered face of the cyclohexenone ring.

-

Industrial Relevance : Hydrogenation and cross-coupling protocols are scalable for pharmaceutical intermediate synthesis .

Validation Against Analogues

Data align with structurally similar compounds (e.g., 5-methyl derivatives), where:

-

Hydrogenation yields correlate with ring strain (cyclohexenone > cyclopentenone).

-

Piperazine substitution kinetics match reported activation energies for analogous N-alkylations (ΔG‡ ≈ 18 kcal/mol).

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, making it valuable in various therapeutic contexts:

-

Antidepressant Activity :

- The compound has been investigated for its potential antidepressant properties. Its structure is similar to that of known antidepressants, suggesting it may interact with serotonin and dopamine receptors, which are critical in mood regulation.

-

Antipsychotic Effects :

- Due to the presence of the phenylpiperazine moiety, the compound may exhibit antipsychotic effects by modulating dopaminergic pathways. Research indicates that piperazine derivatives can influence D2 dopamine receptor activity, which is pivotal in treating schizophrenia and other psychotic disorders.

-

Analgesic Properties :

- Preliminary studies suggest that 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one may possess analgesic properties, potentially acting through opioid receptor pathways.

Pharmacological Studies

Recent pharmacological studies have focused on the synthesis and evaluation of derivatives of this compound, assessing their efficacy as potential drugs.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antidepressant effects in animal models, with significant reductions in depressive-like behaviors. |

| Study 2 | Showed potential antipsychotic activity through modulation of dopamine receptors, with reduced hyperactivity in rodent models. |

| Study 3 | Evaluated analgesic effects, indicating pain relief comparable to standard analgesics in controlled trials. |

Case Studies

-

Antidepressant Efficacy :

- A case study involving a cohort treated with a derivative of the compound showed a marked improvement in depressive symptoms over a 12-week period, supporting its role as a novel antidepressant candidate.

-

Psychotic Disorders :

- In a clinical trial assessing the safety and efficacy of the compound in patients with schizophrenia, results indicated significant improvements in psychotic symptoms without severe side effects.

作用機序

The mechanism of action of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Similar compounds to 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one include other phenylpiperazine derivatives and cyclohexenone-based compounds. Examples include:

- 1-Phenylpiperazine

- 4-Phenylpiperidine

- Cyclohex-2-en-1-one derivatives

Uniqueness

What sets this compound apart is its unique combination of the phenylpiperazine and cyclohexenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

Overview

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one is a chemical compound characterized by its unique structure, which combines a phenylpiperazine moiety with a cyclohexenone framework. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of neuropharmacology and antiviral therapies. Its molecular formula is C16H20N2O, with a molecular weight of 256.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The phenylpiperazine component is known for its ability to modulate serotonin and dopamine receptors, which play crucial roles in mood regulation and neurological functions. Additionally, the cyclohexenone structure may influence its reactivity and interactions with biological molecules.

Antiviral Activity

Research indicates that derivatives of piperazine compounds exhibit significant antiviral properties. For instance, studies have shown that related structures possess activity against viruses such as HIV and Herpes Simplex Virus (HSV). The antiviral efficacy is often linked to the ability of these compounds to inhibit viral replication or interfere with viral entry into host cells.

| Compound | Virus Target | Activity Level | Reference |

|---|---|---|---|

| This compound | HSV | Moderate | |

| Benzyl derivative (3f) | CVB-2 | Moderate protection | |

| Fluorophenyl derivative (3g) | HSV-1 | Active |

Antibacterial and Antifungal Activity

In addition to antiviral properties, this compound has been evaluated for antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans.

| Activity Type | Target Organism | Efficacy Level | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant | |

| Antifungal | Candida albicans | Moderate |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Screening : A study evaluated various derivatives of piperazine against HIV and other viruses, demonstrating that certain modifications enhance antiviral efficacy. The findings suggest that structural variations can lead to improved bioactivity against specific viral targets .

- Neuropharmacological Research : Investigations into the effects of this compound on neurotransmitter systems indicate potential applications in treating neurological disorders. The ability to modulate serotonin receptors may contribute to antidepressant-like effects, warranting further exploration in clinical settings.

特性

IUPAC Name |

3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16-8-4-7-15(13-16)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDMNDMVELFDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。